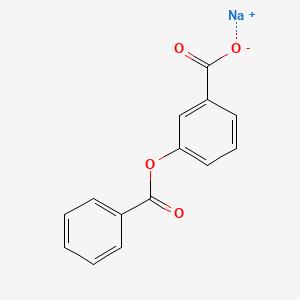
Sodium 3-(benzoyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-(benzoyloxy)benzoate is an organic compound with the molecular formula C14H9O4Na It is a sodium salt derivative of 3-(benzoyloxy)benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-(benzoyloxy)benzoate typically involves the esterification of 3-hydroxybenzoic acid with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyloxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates.
Scientific Research Applications
Chemistry: Sodium 3-(benzoyloxy)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving ester hydrolysis.
Industry: In the industrial sector, this compound is used as a preservative and stabilizer in various formulations, including cosmetics and food products.
Mechanism of Action
The mechanism of action of sodium 3-(benzoyloxy)benzoate involves its hydrolysis to 3-hydroxybenzoic acid and benzoic acid. These acids can then interact with various molecular targets, including enzymes and receptors, modulating their activity. The compound’s ability to form stable complexes with other molecules also plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
Sodium benzoate: A widely used food preservative with similar antimicrobial properties.
Sodium salicylate: Used in medicine for its anti-inflammatory properties.
Sodium 4-(benzoyloxy)benzoate: Another ester derivative with similar chemical properties.
Uniqueness: Sodium 3-(benzoyloxy)benzoate is unique due to its specific ester linkage, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
CAS No. |
93776-88-6 |
|---|---|
Molecular Formula |
C14H9NaO4 |
Molecular Weight |
264.21 g/mol |
IUPAC Name |
sodium;3-benzoyloxybenzoate |
InChI |
InChI=1S/C14H10O4.Na/c15-13(16)11-7-4-8-12(9-11)18-14(17)10-5-2-1-3-6-10;/h1-9H,(H,15,16);/q;+1/p-1 |
InChI Key |
QFQFPFHUCRQDLH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















